

(+/-)-Lisofylline-d6 CAS number and physiochemical data

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Compound of Interest

Compound Name: (+/-)-Lisofylline-d6

CAS No.: 1185995-47-4

Cat. No.: B1141275

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Technical Guide: (+/-)-Lisofylline-d6

For Researchers, Scientists, and Drug Development Professionals

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This in-depth technical guide provides a comprehensive overview of the deuterated form of Lisofylline, specifically focusing on **(+/-)-Lisofylline-d6**. This document consolidates available physiochemical data, discusses its relevance in research and development, and provides insights into its mechanism of action and analytical considerations.

Introduction to Lisofylline and the Role of Deuteration

Lisofylline (LSF) is a synthetic small molecule and an active metabolite of pentoxifylline, exhibiting potent anti-inflammatory properties. It has been investigated for its therapeutic potential in conditions driven by excessive inflammation and oxidative stress, such as type 1 diabetes, acute respiratory distress syndrome (ARDS), and sepsis.[1][2] The mechanism of action of Lisofylline is multifaceted, primarily involving the inhibition of pro-inflammatory cytokine production, such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF- α), and the modulation of immune cell function.[1][3][4]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to alter the pharmacokinetic profile of a compound. [5] This modification can lead to a slower rate of metabolism, resulting in a longer half-life and potentially improved therapeutic efficacy and safety profile. [6] **(+/-)-Lisofylline-d6** is a deuterated analog of Lisofylline, designed for use in research applications, particularly in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification of Lisofylline.

Chemical Identification and Physiochemical Properties

A critical aspect of working with any chemical entity is its precise identification. For **(+/-)-Lisofylline-d6**, two distinct CAS numbers exist, corresponding to different deuteration patterns on the molecule. This distinction is crucial for accurate experimental design and interpretation.

Table 1: Chemical Identification of **(+/-)-Lisofylline-d6** Variants

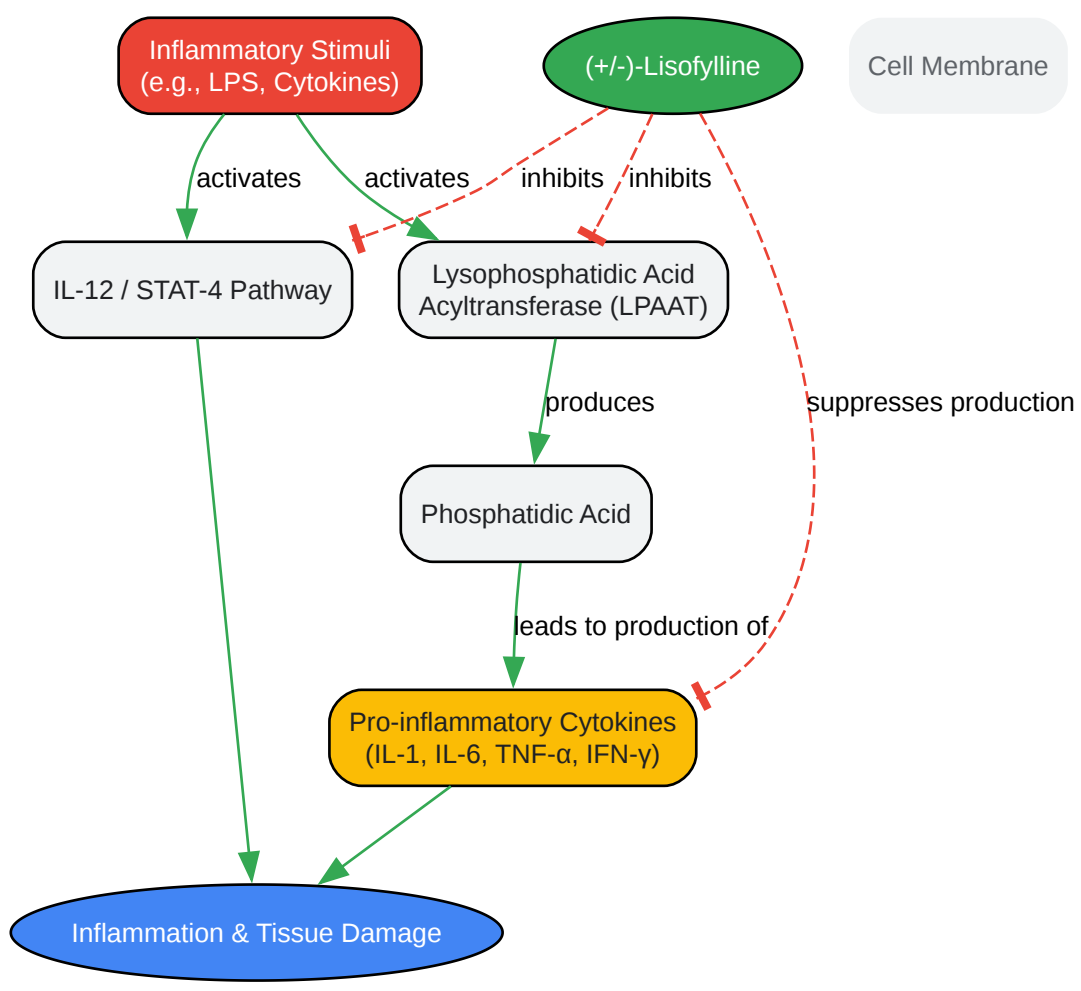
Property	Variant 1	Variant 2
CAS Number	1185995-47-4[7]	1185995-26-9[1]
Chemical Name	3,7-Dihydro-1-(5-hydroxyhexyl-d6)-3,7-dimethyl-1H-purine-2,6-dione[7]	3,7-Dihydro-1-(5-hydroxyhexyl)-3,7-(dimethyl-d6)-1H-purine-2,6-dione
Deuteration Position	Hexyl chain	Methyl groups
Molecular Formula	C ₁₃ H ₁₄ D ₆ N ₄ O ₃ [7]	C ₁₃ H ₁₄ D ₆ N ₄ O ₃ [1]
Molecular Weight	286.36 g/mol [7]	286.36 g/mol [1]

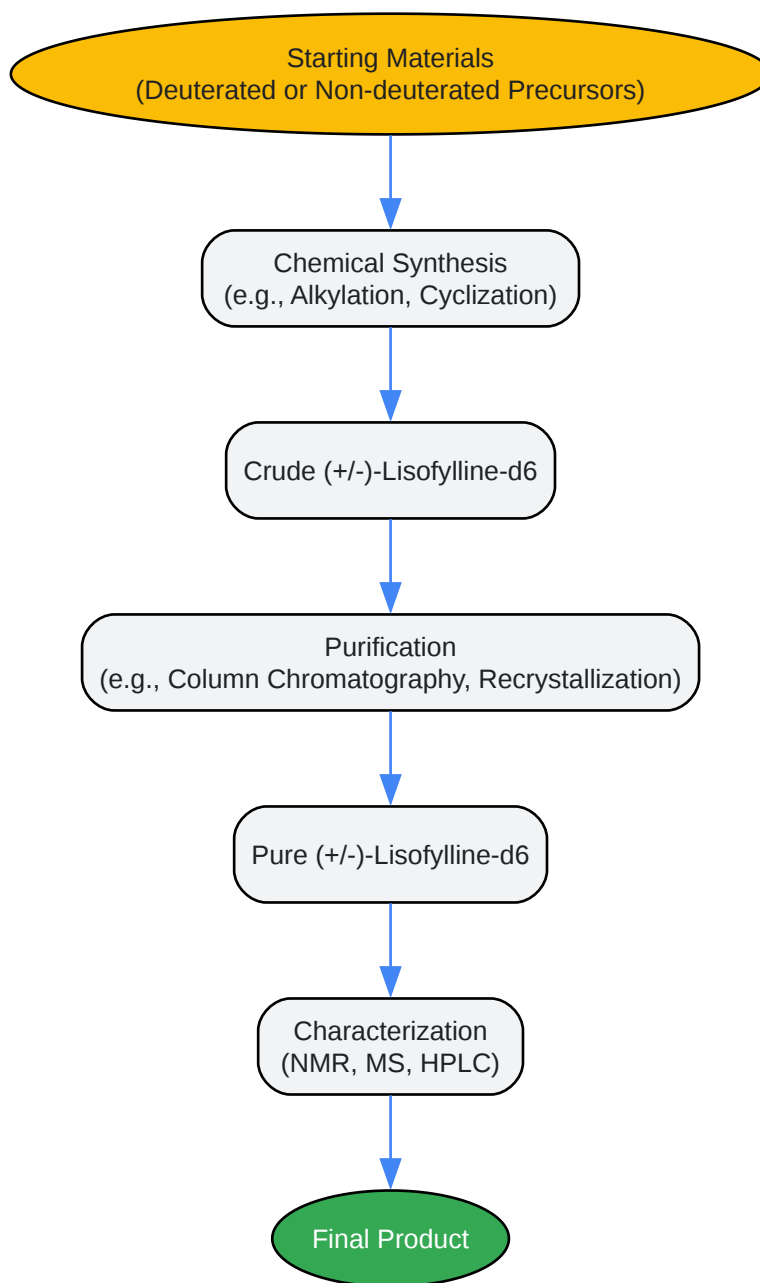
A CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to a chemical substance. [8][9][10][11][12] The existence of two CAS numbers for **(+/-)-Lisofylline-d6** highlights the importance of specifying the exact deuteration pattern required for a particular application.

Diagram 1: Chemical Structures of **(+/-)-Lisofylline-d6** Variants

CAS: 1185995-
(Deuteration on Hex

1185995-26-9
on Methyl Groups)





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Caption: A generalized workflow for the synthesis and quality control of **(+/-)-Lisofylline-d6**.

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques for the quantification of Lisofylline and its metabolites in biological matrices.

[13][14]Table 3: Key Parameters for Analytical Methodologies

Parameter	HPLC	LC-MS/MS
Principle	Separation based on polarity	Separation based on polarity, detection based on mass-to-charge ratio
Typical Column	C18 reverse-phase	C18 or similar reverse-phase
Mobile Phase	Acetonitrile/water or Methanol/water gradients with buffers	Similar to HPLC, often with volatile buffers like ammonium formate
Detection	UV-Vis (typically around 273 nm for Lisofylline)	Mass spectrometer (e.g., triple quadrupole)
Application	Quantification of Lisofylline in pharmaceutical formulations	Highly sensitive and selective quantification of Lisofylline and its metabolites in complex biological matrices (e.g., plasma)

For the analysis of **(+/-)-Lisofylline-d6**, LC-MS/MS is the method of choice, where it serves as an ideal internal standard for the accurate quantification of non-deuterated Lisofylline. The mass shift of +6 Da allows for clear differentiation between the analyte and the internal standard.

Safety and Handling

A specific Safety Data Sheet (SDS) for **(+/-)-Lisofylline-d6** is not publicly available. However, based on the data for structurally related compounds, general laboratory safety precautions should be followed.

- **Handling:** Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses, and a lab coat.

- Storage: Store in a tightly sealed container in a cool, dry place. For the methyl-deuterated variant (CAS 1185995-26-9), storage at 2-8°C is recommended.

[1]For detailed safety information, it is recommended to consult the SDS provided by the supplier of the specific **(+/-)-Lisofylline-d6** material being used.

Conclusion

(+/-)-Lisofylline-d6 is a valuable tool for researchers in the field of pharmacology and drug development. Its primary application as an internal standard in LC-MS/MS-based bioanalysis enables accurate and precise quantification of Lisofylline, which is essential for pharmacokinetic and metabolism studies. Understanding the specific deuteration pattern, as indicated by the CAS number, is critical for its proper use. While comprehensive physiochemical and safety data for the deuterated compound are limited, the information available for non-deuterated Lisofylline provides a strong foundation for its handling and application in a research setting. As research into the therapeutic potential of Lisofylline continues, the role of its deuterated analog will remain significant in advancing our understanding of its pharmacological profile.

References

- SML0335, **(+/-)-Lisofylline-d6**. Simson Pharma Limited.
- PA STI 056930, **(+/-)-Lisofylline-d6**. Pharmaffiliates.
- 1185995-47-4, **(+/-)-Lisofylline-d6**. Pharmaffiliates.
- Pentoxifylline-impurities. Pharmaffiliates.
- (±)-Lisofylline-D6 CAS#: 1185995-47-4. ChemWhat.
- Supporting Information. ScienceOpen.
- 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry.
- LISOFYLLINE, (+/-)-. precisionFDA.

- Cui P, Macdonald TL, Chen M, Nadler JL. Synthesis and biological evaluation of lisofylline (LSF) analogs as a potential treatment for type 1 diabetes. *Bioorg Med Chem Lett*. 2006;16(13):3401-3405.
- (±)-Lisofylline, Anti-inflammatory agent (CAS 6493-06-7). Abcam.
- Synthesis of deuterated metabolites. Hypha Discovery.
- What Is a CAS Number?. ICC Compliance Center Inc - USA.
- CAS Registry Number. Wikipedia.
- How to Interpret CAS Numbers for Biochemical Substances. Patsnap Synapse.
- Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. *JSciMed Central*.
- Synthesis of novel deuterated lipids and surfactants. European Spallation Source.
- Clinical Application and Synthesis Methods of Deuterated Drugs. Bentham Science.
- All you Need to Know About CAS Numbers. SDS Manager.
- (R)-Lisofylline (CAS 100324-81-0). Cayman Chemical.
- NMR data of compounds 1-3 (δ values, in DMSO-d₆). ResearchGate.
- NMR spectroscopic data (600 MHz, DMSO-d₆, 30 °C) of compounds 9 and 10. ResearchGate.
- What is a CAS number?. 3E.
- Kyle PB, Adcock KG, Kramer RE, Baker RC. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma. *Biomed Chromatogr*. 2005;19(3):231-236.
- (±)-Lisofylline. Advanced ChemBlocks.

- Lisofylline. PubChem.
- Lisofylline. Wikipedia.
- Yang Z, Chen M, Wu R, et al. Lisofylline, a novel antiinflammatory compound, protects mesangial cells from hyperglycemia- and angiotensin II-mediated extracellular matrix deposition. *Endocrinology*. 2003;144(12):5227-5231.
- (±)-Lisofylline. APExBIO.
- Wyska E, Pekala E, Szymańska-Oleksiak J. Influence of inflammatory disorders on pharmacokinetics of lisofylline in rats: implications for studies in humans. *Xenobiotica*. 2020;50(3):325-333.
- Leveraging the Power of Advanced Mass Spectrometry to Fulfil IND, IMPD and BLA Filings. FUJIFILM Diosynth Biotechnologies.
- A database of high-resolution MS/MS spectra for lichen metabolites. *Sci Data*. 2019;6(1):285.
- Viger-Gravel J, Berruyer P, Gajan D, et al. Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR. *Cryst Growth Des*. 2017;17(10):5206-5213.
- Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat. ResearchGate.
- Yang ZD, Chen M, Wu R, et al. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism. *Endocrinology*. 2002;143(6):2341-2348.
- Yang Z, Chen M, Wu R, et al. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice. *Pancreas*. 2003;26(4):e99-e104.

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Sources

- [1. pharmaffiliates.com \[pharmaffiliates.com\]](https://pharmaffiliates.com)
- [2. apexbt.com \[apexbt.com\]](https://apexbt.com)
- [3. Lisofylline, a novel antiinflammatory agent, protects pancreatic beta-cells from proinflammatory cytokine damage by promoting mitochondrial metabolism - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [4. The novel anti-inflammatory compound, lisofylline, prevents diabetes in multiple low-dose streptozotocin-treated mice - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [5. jscimedcentral.com \[jscimedcentral.com\]](https://jscimedcentral.com)
- [6. eurekaselect.com \[eurekaselect.com\]](https://eurekaselect.com)
- [7. pharmaffiliates.com \[pharmaffiliates.com\]](https://pharmaffiliates.com)
- [8. thecompliancecenter.com \[thecompliancecenter.com\]](https://thecompliancecenter.com)
- [9. CAS Registry Number - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [10. How to Interpret CAS Numbers for Biochemical Substances \[synapse.patsnap.com\]](https://synapse.patsnap.com)
- [11. All you Need to Know About CAS Numbers | CA \[sdsmanager.com\]](https://sdsmanager.com)
- [12. What is a CAS number? | 3E \[3eco.com\]](https://3eco.com)
- [13. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [14. researchgate.net \[researchgate.net\]](https://researchgate.net)
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